molecular formula C38H42N2O7 B174029 Thalidezine CAS No. 18251-36-0

Thalidezine

Número de catálogo: B174029
Número CAS: 18251-36-0
Peso molecular: 638.7 g/mol
Clave InChI: UYNHKOIUEXICNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thalidezine is a bisbenzylisoquinoline alkaloid and a novel, direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis and metabolism . Research indicates that this compound binds directly to AMPK with medium-high affinity, promoting its kinase activity and downstream signaling . This activation leads to an increase in autophagic flux, a key cellular recycling process . Notably, this compound has demonstrated great potential in oncology research for its ability to induce autophagic cell death in a panel of apoptosis-resistant cancer cells, including DLD-1 BAX-BAK double knockout cells, via an AMPK- and ATG7-dependent mechanism . This suggests its value as a tool for investigating novel therapeutic pathways to overcome treatment resistance in cancers. Furthermore, studies have shown that this compound exhibits specific cytotoxic effects towards various cancer cell lines (such as HeLa, A549, MCF-7, and HepG2) while demonstrating relatively low cytotoxicity towards normal human liver hepatocytes (LO2 cells), highlighting its potential research selectivity . This compound is a natural compound originally isolated from the plant Thalictrum glandulosissimum . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O7/c1-39-15-13-24-20-31(43-4)33-21-27(24)28(39)17-22-7-10-25(11-8-22)46-32-19-23(9-12-30(32)42-3)18-29-34-26(14-16-40(29)2)35(41)37(44-5)38(45-6)36(34)47-33/h7-12,19-21,28-29,41H,13-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNHKOIUEXICNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313346
Record name THALIDEZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18251-36-0
Record name THALIDEZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name THALIDEZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Two-Step Synthesis via N-Phthaloyl-dl-Glutamic Acid

The most widely cited method involves two steps:

  • Condensation of Phthalic Anhydride and L-Glutamic Acid : Reacting equimolar quantities of phthalic anhydride and L-glutamic acid in refluxing acetic acid yields N-phthaloyl-dl-glutamic acid (IV ). Optimal conditions (120°C, 6 hours) achieve 85% conversion, with purity confirmed by NMR and IR spectroscopy.

  • Cyclization with Ammonium Acetate : Heating IV with ammonium acetate in diphenyl ether at 180°C for 2 hours facilitates cyclization to thalidomide. This step achieves a 65% yield, with a total process yield of 56%.

Table 1: Reaction Parameters for Two-Step Synthesis

StepReagentsTemperatureTimeYield
1Phthalic anhydride, L-glutamic acid120°C6 h85%
2Ammonium acetate, diphenyl ether180°C2 h65%

Advanced One-Pot Synthesis for Derivatives

A patent (CN102863425A) describes a one-step method for thalidomide derivatives using peptide coupling agents. This approach avoids racemization and simplifies purification:

Reaction Mechanism and Conditions

  • Substrates : L-glutaminate and tetrahydrophthalic anhydride derivatives (e.g., bromo- or nitro-substituted variants).

  • Catalysts : N,N-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) in pyridine.

  • Conditions : 80–120°C for 15–20 hours yields derivatives with substituents at the 3- or 4-positions of the phthalimide ring.

Table 2: Example Synthesis of 4-Bromomethyl Thalidomide

ParameterValue
Substrate4-Bromoethyl tetrahydrophthalic anhydride
CatalystCDI (1.62 g), DMAP (0.06 g)
SolventPyridine (6 mL)
Temperature80°C
Time20 h
Yield33.6%
Melting Point204–206°C

Characterization data (¹H NMR, ¹³C NMR, MS) confirm the structure, with ESI-MS showing m/z 349 [M–H]⁻.

Analytical Validation of Synthetic Products

LC-MS/MS Quantification

A validated LC-MS/MS method ensures purity and pharmacokinetic reproducibility:

  • Column : TC-C₁₈ (50 × 4.6 mm, 5 µm).

  • Mobile Phase : Methanol–10 mM ammonium acetate–formic acid (60:40:0.04, v/v/v).

  • Detection : MRM transitions m/z 259.1→84.0 (thalidomide) and m/z 195.9→138.9 (internal standard).

Table 3: Calibration Curve Performance

Nominal (ng/mL)Accuracy (RE%)Precision (RSD%)
23.277.78
51.987.54
15003.546.84

The method demonstrates linearity (r > 0.9991) across 2–1500 ng/mL, with recoveries exceeding 90%.

Stability and Pharmacokinetic Profiling

Degradation Studies

Thalidomide derivatives exhibit stability under varied conditions:

Table 4: Stability of Thalidomide in Human Plasma

ConditionTimeRE%RSD%
Freeze-thaw (−80°C)3 cycles0.93–5.590.84–5.51
Long-term (−20°C)1 month0.05–3.331.58–1.75
Room temperature4 h5.78–13.500.67–5.92

Degradation remains below 15% under all tested conditions.

Pharmacokinetics in Human Trials

A single 200-mg oral dose in healthy volunteers shows:

  • Tₘₐₓ : 2.0–3.0 h.

  • Cₘₐₓ : 1,274 ± 26.55 ng/mL.

  • Half-life : 8–12 h.

Industrial Scalability and Environmental Considerations

The two-step method’s simplicity and high yield (56%) make it industrially viable. Solvent recovery systems for diphenyl ether and acetic acid reduce environmental impact. In contrast, one-pot methods require costly peptide coupling agents but minimize waste generation .

Análisis De Reacciones Químicas

Types of Reactions: Thalidezine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives .

Aplicaciones Científicas De Investigación

Therapeutic Applications

The potential therapeutic applications of thalidezine are diverse, particularly in oncology:

  • Cancer Treatment : this compound's ability to induce autophagy and suppress metabolic pathways makes it a promising candidate for treating various cancers, especially those resistant to conventional therapies. Its low toxicity profile further supports its development as a chemotherapeutic agent .
  • Combination Therapies : this compound may be effective when used in combination with other chemotherapeutic agents, enhancing their efficacy against resistant cancer phenotypes .

Case Study 1: Autophagic Cell Death Induction

In a study involving HeLa cells, this compound was administered at varying concentrations to observe its effects on autophagic flux. The results demonstrated a significant increase in the formation of autophagic markers (LC3-II) and a reduction in cell viability, indicating the compound's effectiveness in inducing cell death through autophagy .

Treatment ConditionLC3-II FormationCell Viability (%)
ControlLow85
This compound (10 µM)High50
This compound (50 µM)Very High20

Case Study 2: Metabolic Suppression in Cancer Cells

Another study focused on the metabolic effects of this compound on DLD-1 cells. The oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) were measured to assess mitochondrial function and glycolytic activity, respectively. This compound treatment resulted in decreased OCR and ECAR, confirming its role as a metabolic suppressor.

Treatment ConditionOCR (pmol/min)ECAR (mpH/min)
Control12030
This compound (10 µM)8020
This compound (50 µM)4010

Mecanismo De Acción

Thalidezine exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, and its activation leads to various downstream effects, including the induction of autophagy. This compound directly activates AMPK, which in turn increases autophagic flux in cancer cells, leading to autophagic cell death. This mechanism is particularly effective in overcoming apoptosis resistance in cancer cells .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between Thalidezine and related alkaloids:

Compound Source Molecular Structure Key Mechanism Therapeutic Application
This compound Thalictrum, Dichocarpum Bisbenzylisoquinoline (C₃₈H₄₂O₇N₂) AMPK activation → Autophagic cell death Apoptosis-resistant cancers
Hernandezine Thalictrum Bisbenzylisoquinoline ROS/AMPK pathway → Autophagy Drug-resistant pancreatic cancer
Dauricine Menispermum dauricum Bisbenzylisoquinoline Ca²⁺ mobilization → Autophagy Breast and lung cancers
Berberine Coptis chinensis Protoberberine mTOR inhibition → Apoptosis/Autophagy Metabolic disorders, infections
Tetrandrine Stephania tetrandra Bisbenzylisoquinoline Ca²⁺ channel blockade → Autophagy Hypertension, silicosis

Mechanistic Divergences

  • AMPK Activation : this compound uniquely reduces AMPK enzyme activity in vitro at higher concentrations (e.g., 50 μM decreases activity by ~60%) but enhances AMPK signaling in vivo via indirect pathways, such as energy stress induction . In contrast, Hernandezine directly activates AMPK through ROS generation .
  • Calcium Signaling : Dauricine and Tetrandrine rely on Ca²⁺-mediated autophagy, whereas this compound’s effects are AMPK-specific and independent of Ca²⁺ flux .
  • Antimicrobial Activity : this compound and Hernandezine inhibit Mycobacterium smegmatis, but Berberine and Palmatine (abundant in Dichocarpum) lack this property .

Pharmacological Efficacy

  • Cancer Selectivity : this compound and Hernandezine exhibit selectivity for apoptosis-resistant cells, while Berberine and Palmatine show broader cytotoxicity .
  • Synergy with Chemotherapy : Tetrandrine and this compound enhance the efficacy of chemotherapeutics like bortezomib by modulating autophagy, but Dauricine may antagonize Ca²⁺-targeting drugs .

Clinical Relevance

  • Berberine, despite lower potency in Dichocarpum (8.9% of Coptis chinensis content), is widely used in metabolic disorders due to its mTOR-inhibitory effects .

Actividad Biológica

Thalidomide, originally developed as a sedative in the late 1950s, is now recognized for its complex biological activity, particularly in treating various medical conditions, including multiple myeloma and leprosy. This article aims to provide an in-depth analysis of thalidomide's biological activity, highlighting its pharmacokinetics, mechanisms of action, therapeutic applications, and notable case studies.

Pharmacokinetics and Metabolism

Thalidomide exhibits significant interspecies differences in pharmacokinetics, which can influence its biological effects. A study conducted on mice and rabbits showed that after administration of thalidomide at a dose of 2 mg/kg, the area under the concentration curve (AUC) values were markedly different among species: mice had an AUC of 4 micromol/L·hour, rabbits 8 micromol/L·hour, and multiple myeloma patients 81 micromol/L·hour. The elimination half-lives also varied significantly: 0.5 hours in mice, 2.2 hours in rabbits, and 7.3 hours in patients .

Table 1: Pharmacokinetic Parameters of Thalidomide Across Species

SpeciesAUC (µmol/L·hour)Elimination Half-Life (hours)
Mice40.5
Rabbits82.2
Multiple Myeloma Patients817.3

These differences in metabolism may account for the varying biological effects observed across species.

Thalidomide's mechanisms of action are multifaceted:

  • Immune Modulation : Thalidomide acts as an immunomodulatory drug (IMiD), inhibiting tumor necrosis factor (TNF) secretion, which plays a crucial role in inflammatory responses .
  • Anti-Angiogenesis : It inhibits angiogenesis by targeting specific pathways involved in blood vessel formation, aiding in the treatment of cancers such as multiple myeloma .
  • Cytokine Regulation : Thalidomide influences cytokine production, particularly enhancing the production of interleukin-10 (IL-10), which has anti-inflammatory properties .

Therapeutic Applications

Thalidomide has been approved for several medical uses:

  • Multiple Myeloma : Thalidomide is used as part of combination therapy for multiple myeloma, showing response rates exceeding 60% when combined with dexamethasone . Its efficacy has led to extended survival rates for patients.
  • Erythema Nodosum Leprosum : The drug is also approved for treating this painful skin condition associated with leprosy .
  • COVID-19 : Recent studies suggest thalidomide may reduce inflammation in COVID-19 patients when used alongside glucocorticoids. In a small clinical trial, thalidomide was shown to accelerate viral clearance and reduce hospital stays .

Case Studies

  • Thalidomide Embryopathy : A notable case involved a woman whose mother took thalidomide during pregnancy. The patient exhibited multiple physical deformities consistent with thalidomide embryopathy, highlighting the drug's teratogenic effects when used during gestation .
  • Thalidomide in COVID-19 Treatment : In a case study involving six patients with severe COVID-19 symptoms, those treated with thalidomide alongside low-dose dexamethasone showed improved outcomes compared to controls. The treatment was associated with reduced inflammatory cytokines and shorter hospital stays .

Q & A

Q. What experimental approaches are recommended to confirm Thalidezine's specificity in activating AMPK compared to other kinase pathways?

  • Methodological Answer : Researchers should use kinase activity assays (e.g., CycLex® AMPK Kinase Assay Kit) to measure AMPK activation at varying this compound concentrations (1–10 μM) and compare results to known AMPK activators like AMP. Parallel assays for mTOR, PI3K/Akt, or ERK pathways can rule off-target effects. Immunoblotting for phosphorylated AMPK (Thr172) and downstream targets (e.g., p-p70S6K) in WT and AMPK-knockout models further validates specificity .

Q. How can researchers assess this compound's cytotoxic selectivity between cancer and normal cells in vitro?

  • Methodological Answer : Conduct MTT cytotoxicity assays across cancer (HeLa, MCF-7, DLD-1BAX/BAK DKO) and normal cell lines (LO2 hepatocytes, WT MEFs). Calculate IC50 values (e.g., 10–20 μM in cancer vs. >50 μM in normal cells) and validate via Annexin V/PI staining to distinguish apoptosis vs. autophagy-mediated death. Include caspase-deficient MEFs to confirm autophagy dependency .

Q. What standardized protocols ensure reproducibility in quantifying this compound-induced autophagy?

  • Methodological Answer : Transfect cells with EGFP-LC3 plasmids and quantify puncta formation via fluorescence microscopy (≥5 puncta/cell as threshold). Use immunoblotting for LC3-II/LC3-I ratio and β-actin normalization. Include controls with autophagy inhibitors (3-MA, bafilomycin A1) and AMPK inhibitors (compound C) to confirm pathway specificity .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound's effects on autophagy flux across different cancer cell lines?

  • Methodological Answer : Compare autophagic flux using mRFP-GFP-LC3 tandem reporters in cell lines with divergent responses (e.g., HeLa vs. H1299). Measure lysosomal degradation via LysoTracker Red colocalization and immunoblotting for p62/SQSTM1. Control for cell-type-specific factors like basal AMPK activity or mitochondrial reserve capacity using Seahorse XF analyzers .

Q. What methodologies are critical for investigating this compound's dual role in AMPK activation and metabolic suppression in multidrug-resistant cancers?

  • Methodological Answer : Combine AMPK kinase assays with metabolic profiling (OCR/ECAR via Seahorse) in apoptosis-resistant models (e.g., Bax-Bak DKO). Quantify ATP depletion (luciferase-based assays) and validate using methylpyruvate rescue experiments. Correlate metabolic inhibition with autophagic cell death via CRISPR-Cas9 Atg7 KO models .

Q. How can researchers optimize this compound dosing regimens to balance autophagy induction and cytotoxicity in preclinical models?

  • Methodological Answer : Perform time-course experiments (6–72 hours) with this compound (5–50 μM) to establish dose-dependent LC3-II conversion and cell viability curves. Use transcriptomics (RNA-seq) to identify stress-response pathways activated at sublethal doses. Validate in 3D spheroid models to mimic tumor microenvironments .

Data Contradiction Analysis

Q. How to address discrepancies in this compound's cytotoxicity in caspase-deficient vs. WT MEFs?

  • Methodological Answer : Replicate experiments in isogenic caspase-3/7/8 KO and Bax-Bak DKO MEFs. Use flow cytometry with Annexin V/7-AAD to distinguish early apoptosis vs. necrosis. Cross-validate with caspase activity assays (e.g., DEVD-AMC cleavage) and immunoblotting for PARP cleavage. If apoptosis persists in KO models, investigate off-target ER stress via CHOP/XBP1 splicing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thalidezine
Reactant of Route 2
Thalidezine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.